Tetrakis(diethylamino)diphosphane
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Overview
Description
Tetrakis(diethylamino)diphosphane is an organophosphorus compound with the molecular formula C16H40N4P2 It is known for its unique structure, which includes two phosphorus atoms bonded to four diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(diethylamino)diphosphane can be synthesized through the reaction of diethylamine with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows:
PCl3+4(C2H5)2NH→P(N(C2H5)2)4+3HCl
The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(diethylamino)diphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The diethylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the diethylamino groups under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Compounds with different functional groups replacing the diethylamino groups.
Scientific Research Applications
Tetrakis(diethylamino)diphosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological systems due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tetrakis(diethylamino)diphosphane involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets include electrophilic and nucleophilic centers, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(dimethylamino)ethylene: Similar in structure but with dimethylamino groups instead of diethylamino groups.
Tetrakis(diethylamido)hafnium: Contains hafnium instead of phosphorus.
Tetrakis(dimethylamido)titanium: Contains titanium instead of phosphorus.
Uniqueness
Tetrakis(diethylamino)diphosphane is unique due to its specific combination of diethylamino groups and phosphorus atoms, which imparts distinct reactivity and properties compared to other similar compounds
Properties
Molecular Formula |
C16H40N4P2 |
---|---|
Molecular Weight |
350.46 g/mol |
IUPAC Name |
N-[bis(diethylamino)phosphanyl-(diethylamino)phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H40N4P2/c1-9-17(10-2)21(18(11-3)12-4)22(19(13-5)14-6)20(15-7)16-8/h9-16H2,1-8H3 |
InChI Key |
AXIMJAIVKMUFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(N(CC)CC)P(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
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